molecular formula C23H19ClN2OS B2495158 N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide CAS No. 478049-46-6

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide

Cat. No.: B2495158
CAS No.: 478049-46-6
M. Wt: 406.93
InChI Key: AYLWUBZSBOEBDQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is a synthetic organic compound characterized by its indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated indole derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
  • N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Uniqueness

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is unique due to its specific indole core structure combined with chlorophenyl and methylphenyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-2-(4-methylphenyl)sulfanylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-15-7-13-18(14-8-15)28-23-21(19-5-3-4-6-20(19)26(23)2)22(27)25-17-11-9-16(24)10-12-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLWUBZSBOEBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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